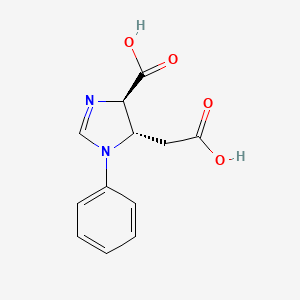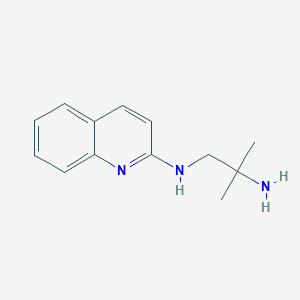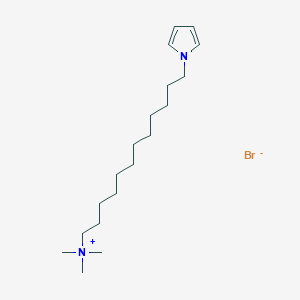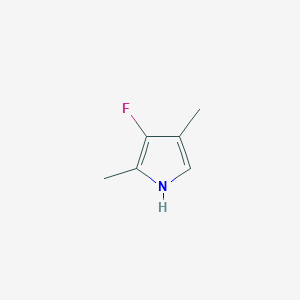![molecular formula C10H8F4N6 B14254872 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- CAS No. 477781-02-5](/img/structure/B14254872.png)
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- is a heterocyclic compound that features a pyrazole ring substituted with a fluoro-trifluoromethylphenyl azo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the pyrazole derivative. This step often requires acidic conditions and a coupling agent such as sodium nitrite.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: This method involves the stepwise addition of reagents in a controlled environment, ensuring high purity and yield.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including dyes and pigments, due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It interacts with cellular pathways involved in oxidative stress, apoptosis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound features a thiourea group instead of an azo group, resulting in different reactivity and applications.
Uniqueness
4H-Pyrazole-3,5-diamine, 4-[[4-fluoro-3-(trifluoromethyl)phenyl]azo]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
CAS No. |
477781-02-5 |
|---|---|
Molecular Formula |
C10H8F4N6 |
Molecular Weight |
288.20 g/mol |
IUPAC Name |
4-[[4-fluoro-3-(trifluoromethyl)phenyl]diazenyl]-4H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C10H8F4N6/c11-6-2-1-4(3-5(6)10(12,13)14)17-18-7-8(15)19-20-9(7)16/h1-3,7H,(H2,15,19)(H2,16,20) |
InChI Key |
XNNKIJHPSAHMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2C(=NN=C2N)N)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



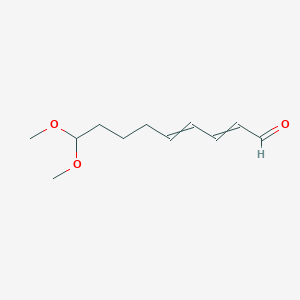
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
![[1,3]Thiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B14254815.png)
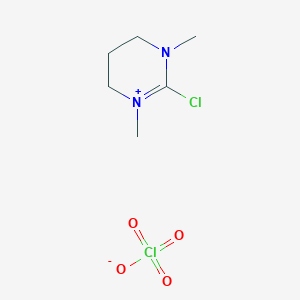
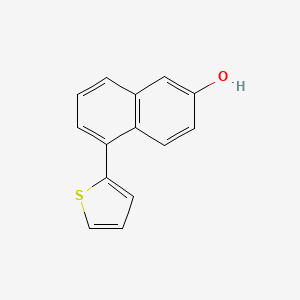
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)
